![molecular formula C14H11N3O2 B15208335 7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 71058-41-8](/img/structure/B15208335.png)
7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both amino and phenyl groups in its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable diketone under acidic or basic conditions can lead to the formation of the desired pyrrolo[3,4-c]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to modify the pyridine ring or the phenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can lead to various hydrogenated products.
Scientific Research Applications
7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties and potential anticancer activity.
Pyridazine and Pyridazinone Derivatives: Exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of both amino and phenyl groups. This unique structure may confer distinct biological activities and interactions with molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
71058-41-8 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
7-amino-6-methyl-2-phenylpyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C14H11N3O2/c1-8-12(15)11-10(7-16-8)13(18)17(14(11)19)9-5-3-2-4-6-9/h2-7H,15H2,1H3 |
InChI Key |
IBDGOKHRWPBEOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=C1N)C(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


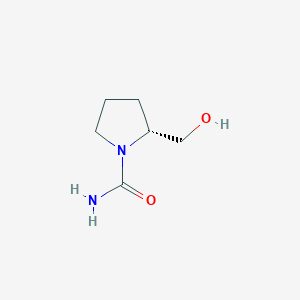
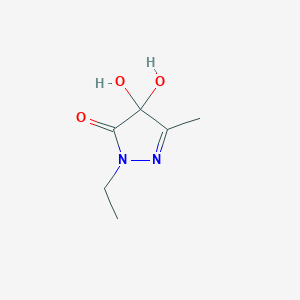


![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine](/img/structure/B15208278.png)
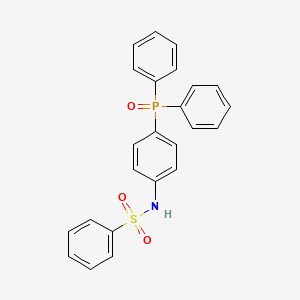
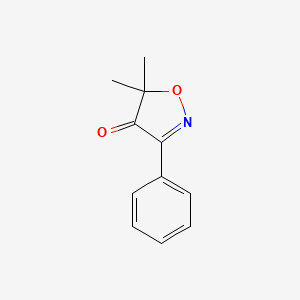

![(2-Methoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B15208297.png)
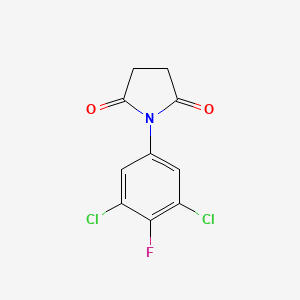
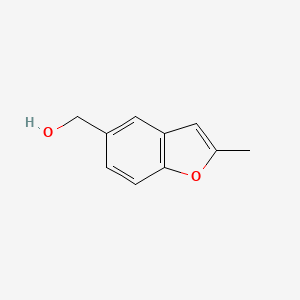
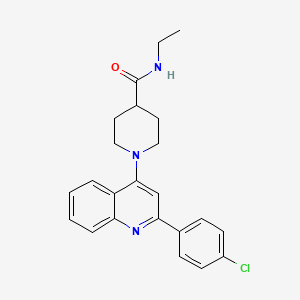
![5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one](/img/structure/B15208319.png)
![2-(Chloromethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B15208324.png)
